2-Chloro-4-(6-methylpyridin-3-yl)aniline
Description
2-Chloro-4-(6-methylpyridin-3-yl)aniline is a heterocyclic aromatic compound featuring an aniline backbone substituted with a chlorine atom at the 2-position and a 6-methylpyridin-3-yl group at the 4-position. This structure combines the electron-withdrawing effects of the chlorine atom with the steric and electronic influences of the methyl-substituted pyridine ring, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. Its unique substitution pattern enhances reactivity in cross-coupling reactions and modulates biological activity, particularly in fungicidal applications .
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-4-(6-methylpyridin-3-yl)aniline |
InChI |
InChI=1S/C12H11ClN2/c1-8-2-3-10(7-15-8)9-4-5-12(14)11(13)6-9/h2-7H,14H2,1H3 |
InChI Key |
LCRTVRIBSIBSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(6-methylpyridin-3-yl)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chloroaniline with 6-methyl-3-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-(6-methylpyridin-3-yl)aniline can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(6-methylpyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base are typical reagents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(6-methylpyridin-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(6-methylpyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)aniline significantly increases electrophilicity compared to the methylpyridinyl group in the target compound, enhancing reactivity in nucleophilic substitutions .
- Steric Effects : The pyridinylmethoxy group in 3-Chloro-4-(pyridin-2-ylmethoxy)aniline reduces planarity, which may limit membrane permeability in biological systems .
Fungicidal Activity
- Target Compound : Demonstrates moderate fungicidal activity against Sclerotinia sclerotiorum (EC₅₀: 0.2–13.5 µg/mL), attributed to the synergistic effects of the chloro and methylpyridinyl groups disrupting hyphal cell wall integrity .
- Analogues with Aryl Groups : Compounds like (R)-2 (a seven-membered lactone with a C3-aryl group) show superior activity (EC₅₀: 0.2 µg/mL), highlighting the importance of extended π-systems for target binding .
- Imidazole Derivatives : 2-Chloro-4-(1H-imidazol-1-yl)aniline exhibits enhanced bioactivity in drug discovery due to imidazole’s ability to mimic histidine in enzyme active sites .
Pharmacological Potential
- Pyridine vs. Imidazole : While the target compound is primarily used in agrochemistry, its imidazole-substituted analogue is a key building block for kinase inhibitors and antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
